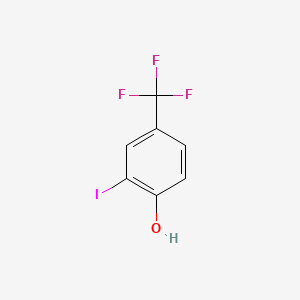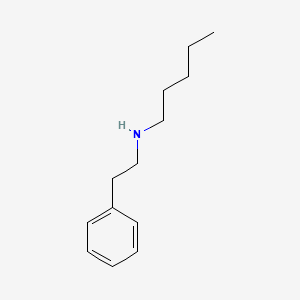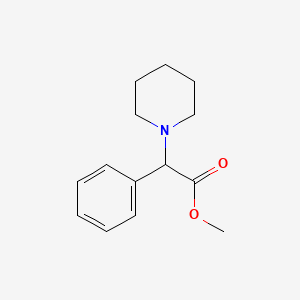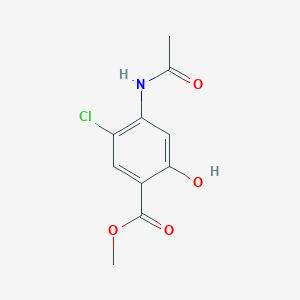
2-Iodo-4-(trifluoromethyl)phenol
Overview
Description
“2-Iodo-4-(trifluoromethyl)phenol” is a chemical compound with the molecular formula C7H4F3IO . It has an average mass of 288.006 Da and a monoisotopic mass of 287.925873 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an iodine atom and a trifluoromethyl group attached to a phenol ring . The compound has one freely rotating bond, one hydrogen bond acceptor, and one hydrogen bond donor .Physical And Chemical Properties Analysis
“this compound” has a density of 2.0±0.1 g/cm3, a boiling point of 205.7±35.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 46.0±3.0 kJ/mol and a flash point of 78.2±25.9 °C .Scientific Research Applications
Aryliodonium Salt Preparation and Structure
A study by Yoshimura et al. (2018) describes the synthesis of phenolic aryliodonium salts, including those derived from 2-Iodo-4-(trifluoromethyl)phenol, showcasing their utility as phenol transfer reagents in organic synthesis. This work highlights the structural elucidation of these salts, providing insights into their reactivity and potential applications in synthetic chemistry (Yoshimura et al., 2018).
Electrochemical Properties in Ionic Liquids
Villagrán et al. (2006) explored the electrochemistry of phenol in ionic liquids, demonstrating oxidation processes that could have implications for the functionalization of phenolic compounds, including this compound. This research adds to our understanding of the electrochemical behavior of phenols in novel solvents (Villagrán et al., 2006).
Organic Light-Emitting Diodes (OLEDs)
The work by Jing et al. (2017) on iridium(III) complexes using derivatives of this compound as ligands illustrates the compound's role in developing efficient emitters for OLED technology. This study underlines the compound's contribution to advancements in display and lighting technologies (Jing et al., 2017).
Synthesis of Di(trifluoromethyl)benzenes
Zhu et al. (2000) reported on the use of this compound in the Diels-Alder synthesis of di(trifluoromethyl)benzenes, showcasing its utility in creating building blocks for further chemical synthesis. This demonstrates the compound's versatility in contributing to the toolkit of synthetic chemists (Zhu et al., 2000).
Continuous Flow Iodination
Dunn et al. (2018) described the iodination of a related compound, highlighting the potential for this compound to be used in continuous flow processes for the selective functionalization of organic molecules. This research points to innovations in process chemistry and the efficient production of iodinated organic compounds (Dunn et al., 2018).
Safety and Hazards
“2-Iodo-4-(trifluoromethyl)phenol” is considered hazardous. It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity with single exposure . Precautionary measures include avoiding contact with skin and eyes, avoiding ingestion and inhalation, and ensuring adequate ventilation .
Properties
IUPAC Name |
2-iodo-4-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3IO/c8-7(9,10)4-1-2-6(12)5(11)3-4/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDCXUYQUSFQKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468800 | |
| Record name | 2-iodo-4-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
463976-21-8 | |
| Record name | 2-iodo-4-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-[(4-Chloro-1-naphthyl)oxy]aniline](/img/structure/B1314370.png)



